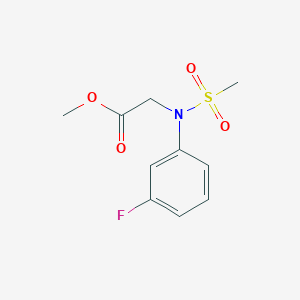

Methyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate

Description

Methyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate is a glycine-derived ester featuring a 3-fluorophenyl group and a methylsulfonyl moiety. Its structure combines electron-withdrawing groups (fluorine and methylsulfonyl) that influence reactivity and binding properties, making it a valuable intermediate in medicinal chemistry.

Properties

IUPAC Name |

methyl 2-(3-fluoro-N-methylsulfonylanilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-4-8(11)6-9/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQHIVOFEHLJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC(=CC=C1)F)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline, methylsulfonyl chloride, and methyl bromoacetate.

Reaction Steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of sulfides.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Methyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structural features enable the development of drugs targeting specific biological pathways. The compound's fluorophenyl group enhances its interaction with biological targets, making it valuable in drug design.

2. Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. It participates in various chemical reactions, including oxidation, reduction, and nucleophilic substitutions, allowing for the creation of diverse derivatives that can be tailored for specific applications.

3. Biological Studies

Research has demonstrated that this compound interacts with biological targets, influencing enzyme activity and receptor modulation. These interactions may lead to potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Anti-inflammatory Activity

A study evaluated the compound's inhibition of cyclooxygenase-2 (COX-II), an enzyme involved in inflammatory processes. The results indicated significant inhibition, suggesting its potential as an anti-inflammatory agent.

| Compound | IC50 (µM) |

|---|---|

| This compound | 5.2 |

| Ethyl N-(4-fluorophenyl)-N-(methylsulfonyl)glycinate | 4.8 |

| Ethyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate | 6.1 |

Cytotoxicity Studies

Cytotoxicity assessments on various cancer cell lines revealed selective toxicity of this compound towards certain cancer cells while sparing normal cells.

| Concentration (µM) | Cell Line A (%) | Cell Line B (%) |

|---|---|---|

| 1 | 90 | 85 |

| 10 | 70 | 60 |

| 50 | 30 | 20 |

Synthesis and Industrial Applications

The synthesis of this compound typically follows these steps:

-

Formation of Intermediate :

- Reaction between 3-fluoroaniline and methylsulfonyl chloride in the presence of a base (e.g., triethylamine).

-

Esterification :

- The intermediate reacts with glycine derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

This synthetic route allows for the production of enantiomerically pure compounds, essential for pharmacological applications.

Mechanism of Action

The mechanism of action of Methyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Electronic and Steric Effects

- Methylsulfonyl vs. Phenylsulfonyl : Methylsulfonyl (main compound) is a stronger electron-withdrawing group than phenylsulfonyl (), enhancing electrophilicity at the glycine carbonyl .

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve binding precision in biological targets compared to bulkier chlorinated analogs () .

- Ester vs. Amide : Esters (main compound) are more reactive toward nucleophiles than amides (), making them preferable for prodrug strategies .

Biological Activity

Methyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and therapeutics.

The synthesis of this compound typically involves several steps:

- Formation of Intermediate : The reaction begins with 3-fluoroaniline and methylsulfonyl chloride, usually in the presence of a base like triethylamine, producing N-(3-fluorophenyl)-N-(methylsulfonyl)amine.

- Esterification : This intermediate is then reacted with methyl glycinate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Modulation : The compound can modulate enzyme activity through interactions facilitated by its fluorophenyl and methylsulfonyl groups, which can engage in π-π interactions and hydrogen bonding respectively .

- Receptor Interaction : It may also interact with specific receptors, influencing signaling pathways related to cognition and memory, as evidenced by studies involving similar compounds .

Biological Activity and Applications

This compound has shown promise in various biological assays:

- Anticancer Activity : Related compounds have demonstrated significant growth inhibition against cancer cell lines, such as MCF-7 cells. For instance, modifications to similar structures have resulted in analogues with enhanced potency .

- Neuropharmacological Effects : Compounds with similar structural motifs have been studied for their effects on neurotransmitter systems, particularly serotonin receptors, indicating potential applications in treating mood disorders .

Case Studies

- In Vitro Studies : Research has shown that derivatives of methylsulfonyl glycine exhibit varying degrees of cytotoxicity against cancer cell lines. For example, a study reported a 50% inhibitory concentration (GI50) of 27 nM for a related compound against MCF-7 cells, suggesting that structural modifications can significantly enhance biological activity .

- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and efficacy of these compounds. PET imaging studies indicated that certain derivatives exhibited high uptake in brain regions associated with cognitive function, supporting their potential use in neurodegenerative diseases .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities and properties of this compound compared to related compounds:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer | TBD | Enzyme modulation |

| Efrapeptin C | Anticancer | 0.027 | ATP synthase inhibition |

| N-Methyl-3-(3′-[18F]fluoropropyl)phenoxy | Neuropharmacological | 0.023 | Serotonin receptor binding |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate?

- Methodological Answer : Synthesis typically involves sequential functionalization of glycine derivatives. A common approach includes:

Protection of the amino group : Use protecting groups like diphenylmethylene (e.g., Methyl N-(diphenylmethylene)glycinate ) or oxomethylene (e.g., Methyl N-(oxomethylene)glycinate ) to prevent unwanted side reactions.

Sulfonylation : React the protected glycine ester with methylsulfonyl chloride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine).

Fluorophenyl substitution : Introduce the 3-fluorophenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling if a halogenated precursor is used).

Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm regioselectivity and purity .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : Conduct accelerated degradation studies in buffered solutions (pH 1–12) at 25–60°C. Monitor degradation products via HPLC-MS to identify hydrolysis-prone sites (e.g., ester or sulfonamide bonds) .

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Stability in solution can be tested by storing aliquots at -20°C, 4°C, and room temperature, followed by periodic LC-MS analysis .

Q. What analytical techniques are essential for verifying structural integrity?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the 3-fluorophenyl group (distinct aromatic splitting patterns) and methylsulfonyl moiety (~3 ppm for CH₃SO₂) .

- High-resolution mass spectrometry (HR-MS) : To validate the molecular formula (e.g., C₁₀H₁₁FNO₅S) and detect isotopic patterns .

- Infrared spectroscopy (IR) : Identify key functional groups (e.g., ester C=O stretch ~1740 cm⁻¹, sulfonyl S=O ~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonylated glycine derivatives?

- Methodological Answer :

- Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, assay protocols) to isolate variables. For example, GW583340, a structurally related compound with a (3-fluorophenyl)methoxy group, showed receptor-specific activity in kinase inhibition assays .

- Mechanistic profiling : Use target engagement assays (e.g., SPR, thermal shift assays) to confirm binding affinities and off-target effects. Cross-validate with computational docking studies to identify key interactions (e.g., hydrogen bonding with sulfonyl groups) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt formation : Analogous to glyphosate derivatives (e.g., potassium or ammonium salts ), explore counterions (e.g., sodium, tromethamine) to enhance aqueous solubility.

- Prodrug design : Modify the ester group (e.g., replace methyl with pivaloyloxymethyl) to improve membrane permeability, followed by enzymatic hydrolysis in target tissues .

- Nanoparticle encapsulation : Use lipid-based carriers to bypass solubility limitations and enhance cellular uptake .

Q. How can synthetic byproducts or impurities be identified and mitigated?

- Methodological Answer :

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy during synthesis to monitor reaction progress and detect intermediates/byproducts .

- Purification protocols : Use orthogonal methods (e.g., silica gel chromatography followed by recrystallization) to remove sulfonic acid derivatives or unreacted fluorophenyl precursors .

- Regulatory alignment : Follow guidelines for residual solvents and genotoxic impurities (e.g., ICH Q3C) .

Safety and Regulatory Considerations

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood due to potential volatility of fluorinated intermediates .

- Waste disposal : Follow institutional guidelines for sulfonamide and fluorinated waste, as per EU REACH regulations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.